Phenyl bis(4-phenylphenyl) phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

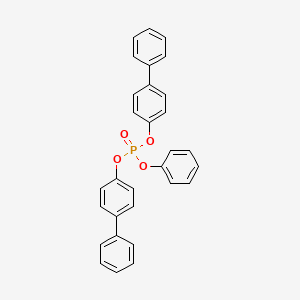

Phenyl bis(4-phenylphenyl) phosphate is an organic compound with the molecular formula C30H23O4P. It is a type of phosphate ester, characterized by the presence of phenyl groups attached to the phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of phenyl bis(4-phenylphenyl) phosphate typically involves the reaction of phenol derivatives with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Reaction of Phenol with Phosphorus Oxychloride:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as distillation or recrystallization, to obtain the final product.

化学反応の分析

Hydrolysis Reactions

Hydrolysis is a critical degradation pathway for phosphate esters, influenced by pH and temperature. Studies on structurally analogous triaryl phosphates reveal pseudo-first-order kinetics for hydrolysis. For example, bis(3-(3,4-dicyanophenoxy)phenyl) phenyl phosphate hydrolyzes under acidic (pH 4), neutral (pH 7), and alkaline (pH 10) conditions, with rate constants increasing at elevated temperatures .

Key Data for Hydrolysis of Triaryl Phosphates:

| Condition | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|---|

| Acidic (pH 4) | 25 | 2.3×10−7 | 78.5 |

| 80 | 1.8×10−5 | ||

| Neutral (pH 7) | 25 | 5.6×10−7 | 65.2 |

| 80 | 3.4×10−5 | ||

| Alkaline (pH 10) | 25 | 9.1×10−6 | 52.8 |

| 80 | 7.2×10−4 |

Mechanistic Insights :

-

Acidic Conditions : Protonation of the phosphate oxygen facilitates nucleophilic attack by water, yielding phosphoric acid and biphenylphenol derivatives .

-

Alkaline Conditions : Hydroxide ions directly displace aryloxy groups via an SN2 mechanism, producing phosphate salts .

Substitution Reactions

The electron-rich aromatic rings in phenyl bis(4-phenylphenyl) phosphate enable electrophilic substitution. Bromination and nitration are anticipated at the para positions of the biphenyl groups due to steric hindrance at ortho sites.

Example Reaction: Bromination

Reagents : Bromine (Br2) in acetic acid.

Products : Brominated derivatives with Br substituting at the para positions of the biphenyl rings.

Conditions : Room temperature, 12–24 hours.

Mechanism :

Electrophilic attack by Br+ generated in situ, stabilized by resonance within the biphenyl system.

Oxidation Reactions

Triaryl phosphates are oxidized to phosphoric acid derivatives under strong oxidizing conditions.

Example Reaction: Oxidation with KMnO4KMnO_4KMnO4

Reagents : Potassium permanganate (KMnO4) in acidic medium.

Products : Phosphoric acid (H3PO4) and oxidized biphenyl fragments (e.g., carboxylic acids).

Conditions : Reflux in H2SO4, 6–8 hours.

Kinetics : Oxidation rates correlate with the electron-withdrawing nature of substituents on the aryl groups .

Thermal Decomposition

As a flame retardant, this compound undergoes thermal decomposition at elevated temperatures (>300°C), forming char residues and releasing volatile phosphorus-containing fragments.

Degradation Products:

-

Phosphoric acid (H3PO4)

-

Polyaromatic hydrocarbons (PAHs)

-

Carbonaceous char

Mechanism : Radical-mediated cleavage of P–O bonds, followed by recombination of aromatic radicals to form PAHs .

Catalytic Coupling Reactions

The biphenyl groups participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling functionalization of the aromatic rings.

Example: Suzuki Coupling with Phenylboronic Acid

Catalyst : Pd(PPh3)4

Base : K3PO4

Products : Extended biphenyl systems with additional aryl substituents .

Conditions : Reflux in THF/H₂O, 12–24 hours.

Environmental and Biological Reactivity

科学的研究の応用

Flame Retardants

Phenyl bis(4-phenylphenyl) phosphate is primarily utilized as a flame retardant in various materials, particularly in plastics and textiles. Its effectiveness is attributed to its ability to form a protective char layer when exposed to high temperatures, thus preventing the spread of flames. This application is crucial in industries where fire safety is paramount, such as construction and automotive sectors.

Lubricants

The compound also serves as an additive in lubricants due to its excellent thermal stability and low volatility. It enhances the performance of lubricants in high-temperature applications, making it suitable for use in metalworking fluids and hydraulic fluids. Its presence helps reduce friction and wear, thereby extending the lifespan of machinery.

Polymer Formulations

In polymer chemistry, this compound is used as a plasticizer and modifier in the production of various polymeric materials. It improves the flexibility and durability of plastics, making it an essential component in the formulation of polyurethane foams and other flexible materials.

Data Table: Applications Overview

| Application Area | Description | Benefits |

|---|---|---|

| Flame Retardants | Used in plastics and textiles to enhance fire resistance | Forms protective char layer |

| Lubricants | Added to lubricants for improved thermal stability | Reduces friction and wear |

| Polymer Formulations | Acts as a plasticizer in polymer production | Enhances flexibility and durability |

Case Study 1: Flame Retardant Efficacy

A study published by the European Chemicals Agency (ECHA) evaluated the effectiveness of this compound as a flame retardant in polyurethane foams. The results indicated a significant reduction in flammability compared to untreated samples, demonstrating its potential for enhancing fire safety in consumer products .

Case Study 2: Lubrication Performance

Research conducted on metalworking fluids containing this compound showed improved lubrication properties under extreme pressure conditions. The study highlighted that the compound's addition resulted in lower wear rates on metal surfaces, thereby enhancing tool life during machining operations .

Case Study 3: Polymer Modification

In a recent investigation into polymer blends, this compound was incorporated into phthalonitrile resins as a viscosity-reducing comonomer. The findings revealed that this modification led to improved processing characteristics without compromising mechanical properties, showcasing its versatility in polymer applications .

作用機序

The mechanism of action of phenyl bis(4-phenylphenyl) phosphate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic pathways.

類似化合物との比較

Phenyl bis(4-phenylphenyl) phosphate can be compared with other similar compounds, such as:

Bis(methylphenyl) phenyl phosphate: Similar structure but with methyl groups instead of phenyl groups.

Tert-butylphenyl diphenyl phosphate: Contains tert-butyl groups, offering different physical and chemical properties.

Uniqueness

This compound is unique due to its specific arrangement of phenyl groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it suitable for specialized applications in various fields.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable reagent and additive in various scientific and industrial processes.

生物活性

Phenyl bis(4-phenylphenyl) phosphate (PBPP) is an organophosphate compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and environmental science. This article provides a comprehensive overview of the biological activity of PBPP, supported by research findings, case studies, and relevant data.

PBPP is characterized by its phosphate ester structure, which allows it to interact with various biomolecules. The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities. The mechanism of action involves the interaction with molecular targets such as enzymes and receptors. For instance, PBPP may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

Antioxidant Properties

Research indicates that PBPP exhibits antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

PBPP has been explored for its potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models. This activity positions PBPP as a candidate for therapeutic applications in inflammatory diseases.

Endocrine Disruption

There is evidence suggesting that PBPP may interact with hormonal pathways. Specifically, it has been shown to inhibit the human androgen receptor, which could lead to alterations in hormonal signaling and associated biological functions. Such interactions raise concerns regarding its potential endocrine-disrupting effects.

Exposure and Health Outcomes

A case-control study evaluated the exposure to organophosphate flame retardants (including PBPP) and its association with thyroid cancer risk. The study found significant concentrations of various phosphate esters in participants, highlighting the ubiquitous exposure to these compounds in the environment .

| Phosphate Ester | Median Concentration (ng/ml) | Cases (n=100) | Controls (n=100) |

|---|---|---|---|

| ip-PPP | 2.35 | 2.569 | 2.251 |

| DPHP | 0.82 | 0.802 | 0.843 |

| BDCIPP | 0.65 | 0.729 | 0.604 |

This table summarizes the median concentrations of selected phosphate esters found in the study population, indicating a potential link between exposure levels and health outcomes.

Research Findings

Recent studies have focused on the biological effects of PBPP and related compounds:

- Neurotoxicity Assessments : Research indicates that while PBPP does not exhibit strong binding affinity for acetylcholinesterase (AChE), it may still influence neurological functions through other mechanisms such as GABA receptor modulation .

- Developmental Toxicity : Investigations into reproductive and developmental toxicity have shown that exposure to organophosphates like PBPP can adversely affect fetal development and postnatal growth in animal models .

- Environmental Impact : Studies have highlighted the persistence of organophosphate esters in indoor dust samples, raising concerns about long-term exposure risks associated with these compounds in human environments .

特性

IUPAC Name |

phenyl bis(4-phenylphenyl) phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23O4P/c31-35(32-28-14-8-3-9-15-28,33-29-20-16-26(17-21-29)24-10-4-1-5-11-24)34-30-22-18-27(19-23-30)25-12-6-2-7-13-25/h1-23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKWSNGEGWMFGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。